Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
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Overview
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furan ring substituted with a carboxylate group and a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with various organic substrates in the context of synthetic chemistry.
Mode of Action
The compound likely acts as a boron reagent in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another organic molecule, facilitating the formation of a new carbon-carbon bond. The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, which could have numerous applications in fields such as medicinal chemistry, materials science, and more.
Action Environment
The efficacy and stability of the compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the solvent used, and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate typically involves the borylation of a furan derivative. One common method is the reaction of 4-bromo-3-furoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.
Oxidation Products: Formation of boronic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is unique due to its furan ring structure, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specific synthetic applications where the furan moiety is desired.
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-8(9)10(14)15-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPQLAFIIJQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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